N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride
Description
Systematic Nomenclature and Structural Identification
Systematic Nomenclature
The compound N-((6-chloropyridin-3-yl)methyl)ethanamine hydrochloride is systematically named according to IUPAC guidelines as follows:
- Base structure: N-[(6-chloropyridin-3-yl)methyl]ethanamine
- Hydrochloride form: N-[(6-chloropyridin-3-yl)methyl]ethanamine hydrochloride
Synonyms and Identifiers
- CAS Registry Number: 120739-77-7 (base compound)
- Molecular Formula: C₈H₁₁ClN₂ (base), C₈H₁₂Cl₂N₂ (hydrochloride)
- Molecular Weight: 170.64 g/mol (base), 207.10 g/mol (hydrochloride)
- SMILES:
CCNCC1=CN=C(C=C1)Cl - InChIKey:
VLDUMLMCDDLHCN-UHFFFAOYSA-N
Structural Features
The molecule consists of:
- A pyridine ring substituted with a chlorine atom at the 6-position.
- A methylene (–CH₂–) group bridging the pyridine ring and the ethylamine moiety.
- An ethylamine (–CH₂CH₃) group, which is protonated in the hydrochloride form.
Spectral Characterization
While specific spectral data for the hydrochloride form are not explicitly reported, typical analytical methods for such compounds include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and proton environments .
- Infrared Spectroscopy (IR) : Peaks corresponding to C–Cl (600–800 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 170 (base) and fragment ions indicative of pyridine ring cleavage .
Historical Development in Heterocyclic Chemistry
Synthetic Pathways
The compound’s synthesis is rooted in pyridine alkylation chemistry , with key methods including:
- Nucleophilic Substitution : Reacting 2-chloro-5-(chloromethyl)pyridine with ethylamine in polar solvents (e.g., ethanol) under basic conditions .
- Reductive Amination : Condensation of 6-chloronicotinaldehyde with ethylamine followed by reduction using sodium borohydride .
- Catalytic Hydrogenation : Employing Rh/Al catalysts for hydrogenation of nitrile precursors .
Key Milestones
- Early Pyridine Chemistry : Pyridine derivatives gained prominence in the 19th century through the Chichibabin synthesis, which combined aldehydes and ammonia .
- Agrochemical Applications : The discovery of neonicotinoid insecticides in the 1990s drove interest in chloropyridine intermediates, including this compound, as metabolites or synthetic precursors .
- Biodegradation Studies : Identification of N-((6-chloropyridin-3-yl)methyl)ethanamine as a microbial degradation product of nitenpyram highlighted its environmental relevance .
Role in Heterocyclic Chemistry
- Building Block : Serves as a precursor for N-alkylpyridinium salts used in ionic liquids and catalysts .
- Metabolic Intermediate : Critical in the biodegradation pathways of neonicotinoids, facilitating detoxification in soil and water systems .
- Pharmaceutical Relevance : Analogues are explored for antimicrobial and antiparasitic activities, though the hydrochloride itself is primarily a research intermediate .
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-2-10-5-7-3-4-8(9)11-6-7;/h3-4,6,10H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBGQIXKUZNEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride typically involves the reaction of 6-chloropyridine with ethanamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Metabolites
Key Findings:
- Bis-Substitution : The bis-chloropyridinyl analog (TRC-B405373) exhibits enhanced molecular weight and steric bulk, likely affecting binding affinity in enzymatic degradation pathways .
- Functional Group Variations: Cyanoimidamide derivatives (e.g., 190604-92-3) introduce electron-withdrawing groups, which may stabilize intermediates in metabolic pathways .
Degradation Pathway Analogs
Nitenpyram degradation produces multiple intermediates (Table 2), with N-((6-Chloropyridin-3-yl)methyl)ethanamine (Compound D) representing a terminal metabolite. Other intermediates include:
Table 2: Nitenpyram Degradation Intermediates
| Compound | Retention Time (min) | Molecular Ion (m/z) | Fragment Ions (m/z) | Structure |
|---|---|---|---|---|
| Nitenpyram (Parent) | 15.974 | 374 | – | Neonicotinoid insecticide |
| Compound A | 12.403 | 227 | 126, 141, 155, 169, 198 | N-ethyl-N-methylethene-1,1-diamine substituent |
| Compound D | 4.426 | 170 | 114, 126, 155, 170 | Ethanamine backbone |
- Compound A (RT 12.403 min) retains the ethene-1,1-diamine group, while Compound D simplifies to the ethylamine structure. These intermediates highlight progressive dealkylation and deamination during microbial degradation .
Pharmacological and Industrial Derivatives
Table 3: Application-Specific Derivatives
- Pexidartinib exemplifies therapeutic derivatives with complex pyridine-based scaffolds, contrasting with the simpler agrochemical-derived structure of N-((6-Chloropyridin-3-yl)methyl)ethanamine .
- 6-Methoxy DiPT demonstrates how ethylamine backbones are modified for neurological activity, diverging from environmental metabolite roles .
Biological Activity
N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C₈H₁₁ClN₂
- Molecular Weight : 170.64 g/mol
- Structure : The compound features a chlorinated pyridine ring, which contributes to its unique properties and potential biological activities.
The exact mechanisms of action for this compound are not fully understood. However, it is hypothesized that the compound interacts with various receptors or enzymes within biological systems, potentially leading to alterations in cellular functions.
Potential Targets
- Receptors : The compound may bind to specific receptors, modulating their activity.
- Enzymes : It could also interact with enzymes, influencing metabolic pathways.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent.
- Antifungal Properties : Similar compounds have demonstrated antifungal activity, and ongoing research aims to evaluate if this compound possesses similar effects.
- Antidepressant Potential : Some studies suggest that compounds with similar structures may exhibit antidepressant effects due to their interaction with neurotransmitter systems.
- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways is being investigated, particularly its potential to inhibit pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
Case Study Insights
A recent study focused on the synthesis and evaluation of this compound analogs revealed that structural modifications could enhance its biological activity. For example, derivatives with additional functional groups showed increased potency against bacterial strains compared to the parent compound .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, as a small molecule, it is expected to exhibit favorable absorption and distribution characteristics. Future studies should aim to elucidate its metabolism and excretion pathways, which are critical for understanding its therapeutic potential.
Q & A
What are the primary metabolic pathways leading to the formation of N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride in environmental systems?
Level: Basic
Methodological Answer:
This compound is a terminal metabolite of the neonicotinoid insecticide Nitenpyram , formed via microbial degradation. Key steps involve oxidative cleavage of the nitromethylene group followed by dealkylation. Researchers can track this pathway using LC-MS/MS with isotopic labeling to confirm intermediates. Environmental samples (e.g., soil, water) should be incubated with microbial consortia (e.g., Ochrobactrum sp. strain DF-1) under aerobic conditions, followed by extraction and chromatographic separation to isolate metabolites .
How can researchers differentiate between this compound and its structural analogs using spectroscopic techniques?
Level: Advanced
Methodological Answer:
Structural distinction relies on NMR and high-resolution mass spectrometry (HRMS) . For NMR:
- ¹H NMR : Look for the ethylamine proton signals (δ 2.5–3.0 ppm) coupled to the pyridinylmethyl group (δ 4.3–4.5 ppm).
- ¹³C NMR : The chloropyridine ring carbons (C-2: ~150 ppm, C-6: ~125 ppm) and ethylamine carbons (~40–45 ppm) are diagnostic.
HRMS (ESI+) should show a molecular ion at m/z 201.0553 [M+H]⁺ (C₉H₁₄ClN₂⁺). Confirmation requires comparison with synthetic standards .
What experimental strategies are recommended for assessing the environmental persistence of this compound in aqueous matrices?
Level: Advanced
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via HPLC-UV (λmax ~255 nm) and quantify half-lives.
- Photolysis : Expose aqueous solutions to UV light (254 nm) and analyze photoproducts using LC-QTOF-MS .
- Microbial Degradation : Use OECD 301B guidelines with activated sludge; measure residual concentrations via SPE-LC-MS/MS with deuterated internal standards .
How should researchers address discrepancies in reported degradation kinetics of this compound across different studies?
Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in microbial activity, pH, or matrix complexity. To resolve:
Standardize Conditions : Use controlled matrices (e.g., OECD synthetic water) and validate microbial inocula.
Cross-Validate Methods : Compare isotope dilution assays with fluorescence quenching for kinetic consistency.
Statistical Modeling : Apply multivariate analysis (e.g., PCA) to identify dominant factors (e.g., dissolved organic carbon) affecting degradation rates .
What synthetic routes are available for the laboratory-scale preparation of this compound, and what are their respective yields and purity challenges?
Level: Basic
Methodological Answer:
- Route 1 : Reductive amination of 6-chloronicotinaldehyde with ethylamine using NaBH₃CN in methanol (yield: 65–70%). Purify via recrystallization (ethanol/ether) to ≥98% purity.
- Route 2 : Hydrolysis of Nitenpyram under alkaline conditions (0.1 M NaOH, 60°C), followed by acidification (HCl) to precipitate the hydrochloride salt (yield: 55–60%).
Purity challenges include residual nitenpyram; mitigate with preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
In designing toxicity studies for this compound, what model organisms and endpoints are most appropriate based on its mode of action?
Level: Advanced
Methodological Answer:
- Invertebrates : Daphnia magna (acute immobilization, EC₅₀) and Apis mellifera (for neonicotinoid metabolite effects).
- Vertebrates : Zebrafish (Danio rerio) embryos for developmental toxicity (LC₅₀, teratogenicity).
- Cellular Models : SH-SY5Y cells for neurotoxicity assays (acetylcholinesterase inhibition, ROS generation).
Endpoints should include LD₅₀ , gene expression profiling (e.g., CYP450 isoforms), and behavioral assays .
What are the critical considerations for optimizing solid-phase extraction (SPE) protocols to isolate this compound from complex biological matrices?
Level: Advanced
Methodological Answer:
- Sorbent Selection : Use mixed-mode cation-exchange cartridges (e.g., Oasis MCX) to retain the protonated amine.
- Conditioning : Pre-wash with methanol and 0.1 M HCl (pH 2).
- Elution : 5% NH₄OH in methanol (pH 10) to release the compound.
- Matrix Effects : Add 1% formic acid to serum/plasma samples to denature proteins; validate recovery rates (≥85%) using isotope-labeled internal standards .
How can computational modeling be applied to predict the reactivity and potential transformation products of this compound under UV irradiation?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Cl and C-N bonds using Gaussian 16. Prioritize cleavage at the C-N bond (BDE ~65 kcal/mol).
- QSAR Models : Predict photoproducts (e.g., dechlorinated analogs) using EPI Suite. Validate with LC-HRMS/MS and NMR fragmentation patterns.
- Kinetic Monte Carlo Simulations : Model reaction pathways in aqueous media, incorporating OH• radical attack probabilities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
